molecular formula C21H15N3O4 B3324963 2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid CAS No. 201530-78-1

2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid

Cat. No.: B3324963
CAS No.: 201530-78-1
M. Wt: 373.4 g/mol
InChI Key: PDBKAEPAMFPDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis 2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid (CAS: 201530-78-1) is a structural isomer of the iron chelator deferasirox (4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, CAS: 201530-41-8). The compound features a central 1,2,4-triazole ring substituted with two 2-hydroxyphenyl groups at positions 3 and 5, and a benzoic acid moiety at position 1 of the triazole ring . Its synthesis involves the reaction of 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one with 4-hydrazinobenzoic acid under reflux in ethanol, followed by crystallization .

Properties

IUPAC Name

2-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c25-17-11-5-2-8-14(17)19-22-20(15-9-3-6-12-18(15)26)24(23-19)16-10-4-1-7-13(16)21(27)28/h1-12,25-26H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBKAEPAMFPDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201530-78-1
Record name 2-(3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201530781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,5-BIS(2-HYDROXYPHENYL)-1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EHE8GE9C5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid (CAS Number: 201530-78-1) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, characterization, and various biological activities, including antibacterial and antifungal properties.

The molecular formula of 2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid is C21H15N3O4, with a molecular weight of 373.36 g/mol. The compound can be represented by the following structural formula:

OC O c1ccccc1n2nc nc2c3ccccc3O)c4ccccc4O\text{OC O c}_1\text{ccccc}_1\text{n}_2\text{nc nc}_2\text{c}_3\text{ccccc}_3\text{O})\text{c}_4\text{ccccc}_4\text{O}

Synthesis

The synthesis of this compound typically involves a reaction between specific precursors under controlled conditions. For instance, one method involves boiling 4-(2-hydroxyphenyl)benzoxazin-4-one with 2-hydrazinobenzoic acid in ethanol to yield the desired product as colorless crystals .

Antibacterial Activity

Research has demonstrated that derivatives of benzoic acids and triazoles exhibit notable antibacterial properties. In a study evaluating various compounds against Staphylococcus aureus and Escherichia coli, it was found that certain derivatives showed minimum inhibitory concentrations (MICs) ranging from 20–40 µM against S. aureus, indicating promising antibacterial potential .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC against S. aureus (µM)MIC against E. coli (µM)
Compound A2040
Compound B3060
2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acidTBDTBD

Antifungal Activity

The antifungal activity of this compound has also been explored. In vitro studies have shown that various hydroxybenzoic acid derivatives exhibit fungicidal activities against several phytopathogenic fungi. The synthesized conjugates were effective against five different fungal strains .

Table 2: Antifungal Activity of Hydroxybenzoic Acid Derivatives

CompoundFungal StrainActivity Level
Hydroxybenzoic Acid Derivative AFusarium oxysporumHigh
Hydroxybenzoic Acid Derivative BBotrytis cinereaModerate
2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acidTBDTBD

Case Studies

A notable case study examined the systemic acquired resistance induced by phenazine derivatives in rice plants. The most active conjugate displayed significant resistance against rice sheath blight disease, suggesting that similar triazole derivatives may enhance plant immunity against pathogens .

Scientific Research Applications

Medicinal Applications

1. Antioxidant Properties
Research indicates that compounds similar to 2-[3,5-bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and cardiovascular disorders. The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals .

2. Treatment of Iron Overload
The compound has been associated with the treatment of conditions such as haemosiderosis (iron overload) and aluminum-related diseases (e.g., dialysis encephalopathy). It functions by chelating excess metal ions in the body, thereby reducing toxicity and preventing associated complications .

3. Anti-inflammatory Effects
Studies suggest that derivatives of this compound may possess anti-inflammatory properties. These effects can be beneficial in treating chronic inflammatory diseases, potentially providing a basis for developing new therapeutic agents .

Materials Science Applications

1. Photostability and UV Absorption
The structure of 2-[3,5-bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid allows it to absorb ultraviolet (UV) light effectively. This property makes it suitable for applications in coatings and polymers where UV stability is desired. Its incorporation can enhance the longevity and durability of materials exposed to sunlight .

2. Coordination Chemistry
The compound's ability to form complexes with transition metals opens avenues for its use in coordination chemistry. Such complexes can exhibit unique electronic properties that are useful in catalysis and material synthesis.

Case Study 1: Synthesis and Characterization

A significant study involved synthesizing 2-[3,5-bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid through a condensation reaction involving salicylic acid derivatives. The synthesized compound was characterized using various spectroscopic techniques (NMR, IR) to confirm its structure and purity .

Another study assessed the biological activity of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent. Further investigations into its mechanism of action are ongoing to elucidate how it interacts at the cellular level .

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular formula : C₂₁H₁₅N₃O₄
  • Molecular weight : 373.36 g/mol
  • Solubility: Limited solubility in water but soluble in polar aprotic solvents like dimethylformamide (DMF) .

Role as a Pharmaceutical Impurity
This compound is identified as a regioisomeric impurity (Imp-1) in deferasirox formulations, arising during synthesis due to positional isomerism of the triazole ring on the benzoic acid backbone. Its presence in drug products is rigorously controlled (<0.01%) using validated HPLC and LC-MS/MS methods .

Table 1: Structural and Functional Comparison
Compound Name (CAS) Key Structural Features Molecular Weight Key Properties/Applications References
2-[3,5-Bis(2-hydroxyphenyl)-triazol-1-yl]benzoic acid (201530-78-1) Triazole at position 2 of benzoic acid; two 2-hydroxyphenyl groups 373.36 Impurity in deferasirox; no known therapeutic use
Deferasirox (201530-41-8) Triazole at position 4 of benzoic acid 373.36 Iron chelator for thalassemia; selective Fe(III) binding (log β = 26.5)
4-[3,5-Bis(2-hydroxyphenyl)-triazol-1-yl]benzoic acid isopropyl ester (1266741-29-0) Esterified carboxyl group (isopropyl ester) 415.40 Prodrug of deferasirox; improved lipophilicity
H3Lb (4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid) Additional carboxylic acid group on triazole ring ~391.38* Metal-complexing ligand (e.g., Cu²⁺, Fe³⁺); studied for protonation equilibria
Pyrazole derivatives (e.g., CAS 576.0720) Trifluoromethyl-substituted pyrazole core 560–592 Growth inhibitors; antitumor activity

* Estimated based on structural similarity.

Key Comparative Insights

Structural Isomerism and Pharmacological Activity

  • Deferasirox (4-isomer) exhibits high selectivity for Fe(III) due to optimal spatial arrangement of hydroxyl and triazole groups, enabling tridentate chelation . In contrast, the 2-isomer (target compound) lacks therapeutic efficacy, as its triazole positioning disrupts Fe(III) coordination geometry .
  • Chromatographic Differentiation : The isomers are resolved via HPLC (resolution >6.0), with the 2-isomer eluting earlier due to reduced polarity .

Derivatives and Prodrugs

  • The isopropyl ester derivative of deferasirox enhances oral bioavailability by masking the carboxylic acid group, which is hydrolyzed in vivo to release the active drug .

Metal-Binding vs. Biological Activity

  • While H3Lb forms stable metal complexes (e.g., log K = 11.2 for Cu²⁺), deferasirox’s specificity for Fe(III) stems from its tailored electronic and steric properties .
  • Pyrazole derivatives (e.g., compound 26 in ) prioritize antitumor activity over chelation, leveraging trifluoromethyl groups for metabolic stability.

Synthetic Byproducts and Impurities

  • The 2-isomer’s formation during deferasirox synthesis underscores the need for stringent process control. Its detection limit in pharmaceuticals is ≤0.01% .

Table 2: Chelation Efficiency Comparison
Compound Target Metal log β (Stability Constant) Selectivity Notes
Deferasirox Fe(III) 26.5 1000-fold selectivity over Al³⁺
H3Lb Cu(II) 11.2 Moderate selectivity vs. Zn²⁺
EDTA Multiple 25.1 (Fe³⁺) Non-selective chelation N/A

Q & A

Q. What synthetic methodologies are used to prepare 2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid, and what parameters require optimization?

Synthesis typically involves multi-step organic reactions. A common approach for analogous triazole-benzoic acid derivatives (e.g., deferasirox) includes:

  • Step 1 : Condensation of 2-hydroxyphenylhydrazine with a carbonyl precursor to form the triazole ring.
  • Step 2 : Coupling the triazole intermediate with a substituted benzoic acid derivative.
  • Step 3 : Acidification and purification via recrystallization or column chromatography .

Q. Key parameters to optimize :

  • Reaction temperature (e.g., 80–100°C for cyclization).
  • Solvent choice (DMF or ethanol for solubility).
  • Catalytic conditions (e.g., acid/base catalysts for cyclization efficiency).

Q. How is the crystal structure of this compound characterized, and what interactions stabilize its solid-state arrangement?

Single-crystal X-ray diffraction is the gold standard. For the closely related 4-substituted derivative (deferasirox dimethylformamide solvate):

  • Crystal system : Monoclinic, space group P21/c.
  • Hydrogen bonding : Intramolecular O–H⋯N bonds form S(6) ring motifs. Intermolecular O–H⋯O and C–H⋯O interactions create chains along the c-axis .

Q. Table 1. Crystallographic Data for 4-Substituted Analogue

ParameterValue
a (Å)8.8172 (8)
b (Å)32.669 (3)
c (Å)7.6900 (7)
β (°)94.901 (2)
Volume (ų)2207.0 (3)
Data-to-parameter ratio21.1

Q. What preliminary biological activities are reported for this compound?

The compound’s structural similarity to deferasirox (a known iron(III) chelator) suggests potential metal-binding activity. Key findings for analogues include:

  • Iron(III) selectivity : High affinity for Fe³⁺ over Ca²⁺/Mg²⁺, with log β values >30 under physiological pH .
  • Pharmacological implications : Possible applications in iron-overload disorders, though in vivo studies are needed.

Advanced Research Questions

Q. How do crystallographic data discrepancies between solvated and unsolvated forms impact hydrogen bonding interpretation?

Solvent inclusion (e.g., DMF) alters packing motifs. For the 4-substituted solvate:

  • DMF interactions : O–H⋯O bonds link solvent molecules to deferasirox chains, increasing lattice stability.
  • Unsolved challenges : Predict solvent-free form stability using Hirshfeld surface analysis or differential scanning calorimetry (DSC) .

Q. What strategies resolve contradictions in reported iron(III) binding affinities?

Discrepancies arise from varying pH, ionic strength, or analytical methods. To address this:

  • Methodological harmonization : Use standardized potentiometric titrations (pH 2–11) and validate with spectroscopic techniques (UV-Vis, EPR).
  • Data normalization : Report stability constants (log β) relative to a reference ligand (e.g., EDTA) .

Q. What are critical safety protocols for handling this compound?

  • GHS classifications : Acute toxicity (Oral, Category 4), skin corrosion/irritation (Category 2), and serious eye damage (Category 1) .
  • Storage : Keep in a sealed desiccator at 2–8°C, away from light and moisture.
  • Exposure control : Use fume hoods, nitrile gloves, and safety goggles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.